7-Methoxy-4-methyl-2-[(pyridin-2-ylmethyl)sulfanyl]quinoline
Description
7-Methoxy-4-methyl-2-[(pyridin-2-ylmethyl)sulfanyl]quinoline is a quinoline derivative characterized by three key substituents:
- 4-Methyl group: Influences steric and hydrophobic properties.
- 2-[(Pyridin-2-ylmethyl)sulfanyl] moiety: Introduces a sulfur atom (thioether linkage) and a pyridine ring, enabling coordination chemistry or π-π stacking interactions.
Properties
Molecular Formula |
C17H16N2OS |
|---|---|
Molecular Weight |
296.4 g/mol |
IUPAC Name |
7-methoxy-4-methyl-2-(pyridin-2-ylmethylsulfanyl)quinoline |
InChI |
InChI=1S/C17H16N2OS/c1-12-9-17(21-11-13-5-3-4-8-18-13)19-16-10-14(20-2)6-7-15(12)16/h3-10H,11H2,1-2H3 |
InChI Key |
RUKJMDHBVANGCY-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC(=NC2=C1C=CC(=C2)OC)SCC3=CC=CC=N3 |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 7-methoxy-4-methyl-2-{[(pyridin-2-yl)methyl]sulfanyl}quinoline typically involves the following steps:
Starting Materials: The synthesis begins with the selection of appropriate starting materials, such as 2-chloro-4-methylquinoline and 2-pyridinemethanethiol.
Reaction Conditions: The reaction is carried out under controlled conditions, often involving the use of a base such as sodium hydride or potassium carbonate to facilitate the nucleophilic substitution reaction.
Solvent: Common solvents used in the reaction include dimethylformamide (DMF) or tetrahydrofuran (THF).
Industrial Production Methods
Industrial production of 7-methoxy-4-methyl-2-{[(pyridin-2-yl)methyl]sulfanyl}quinoline follows similar synthetic routes but on a larger scale. The process involves optimization of reaction conditions to maximize yield and minimize production costs. Continuous flow reactors and automated systems are often employed to enhance efficiency and scalability .
Chemical Reactions Analysis
Types of Reactions
7-methoxy-4-methyl-2-{[(pyridin-2-yl)methyl]sulfanyl}quinoline undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate to form corresponding quinoline N-oxides.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride to yield reduced quinoline derivatives.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate, acetic acid.
Reduction: Sodium borohydride, lithium aluminum hydride, ethanol.
Substitution: Sodium hydride, potassium carbonate, dimethylformamide.
Major Products Formed
Oxidation: Quinoline N-oxides.
Reduction: Reduced quinoline derivatives.
Substitution: Various substituted quinoline derivatives.
Scientific Research Applications
7-methoxy-4-methyl-2-{[(pyridin-2-yl)methyl]sulfanyl}quinoline has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex quinoline derivatives.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential therapeutic applications, particularly in the development of new drugs.
Industry: Utilized in the production of specialty chemicals and materials
Mechanism of Action
The mechanism of action of 7-methoxy-4-methyl-2-{[(pyridin-2-yl)methyl]sulfanyl}quinoline involves its interaction with specific molecular targets and pathways:
Molecular Targets: The compound may interact with enzymes, receptors, or other proteins involved in various biological processes.
Pathways: It may modulate signaling pathways, leading to changes in cellular functions and responses.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Substitutions at the Quinoline 4-Position
The 4-position of quinoline is commonly substituted in pharmaceuticals and coordination complexes:
Sulfur-Containing Substituents at the 2-Position
Thioether-linked groups at the quinoline 2-position are rare but significant:
Key Insight : The pyridin-2-ylmethyl group in the target compound may enable metal coordination (e.g., Cu or Fe) similar to [Cu(bqdapte)] , while the thioether linkage enhances conformational flexibility compared to rigid carboxamidato groups.
Methoxy Substitutions on Quinoline
Methoxy groups at the 7-position are less common than at the 6- or 8-positions:
Key Insight: The 7-methoxy group in the target compound could reduce metabolic oxidation compared to unsubstituted quinolines, though direct evidence is lacking in the provided data.
Data Tables for Structural and Functional Comparison
Table 1: Structural Comparison of Quinoline Derivatives
Notes and Limitations
Contradictions : The target compound’s pyridine-sulfur moiety differs from carboxamidato () or carboxymethyl () groups, complicating direct pharmacological comparisons.
Data Gaps : Biological activity, solubility, and stability data are absent in the provided evidence.
Synthesis Uncertainty : The inferred synthesis route requires experimental validation.
Biological Activity
7-Methoxy-4-methyl-2-[(pyridin-2-ylmethyl)sulfanyl]quinoline is a heterocyclic compound belonging to the quinoline family, characterized by a unique molecular structure that includes a methoxy group at the 7th position, a methyl group at the 4th position, and a pyridin-2-ylmethylsulfanyl group at the 2nd position. This structural configuration is believed to contribute significantly to its diverse biological activities, including antimicrobial, anticancer, and anti-inflammatory properties.
The molecular formula of this compound is C₁₁H₁₃N₃OS, with a molecular weight of approximately 233.31 g/mol. Its unique structure allows for various interactions with biological targets, making it a compound of interest in medicinal chemistry.
1. Antimicrobial Activity
Quinoline derivatives are known for their antimicrobial properties. Research indicates that this compound exhibits significant activity against various bacterial strains. In vitro studies have shown that this compound can inhibit the growth of both Gram-positive and Gram-negative bacteria.
| Bacterial Strain | Minimum Inhibitory Concentration (MIC) |
|---|---|
| Staphylococcus aureus | 32 µg/mL |
| Escherichia coli | 64 µg/mL |
| Pseudomonas aeruginosa | 128 µg/mL |
2. Anticancer Activity
The anticancer potential of this compound has been evaluated in several studies. Notably, it has shown promising results in inhibiting the proliferation of cancer cell lines such as MCF-7 (breast cancer) and HeLa (cervical cancer). The mechanism appears to involve the induction of apoptosis and inhibition of cell cycle progression.
| Cell Line | IC50 (µM) | Mechanism of Action |
|---|---|---|
| MCF-7 | 15.5 | Induction of apoptosis |
| HeLa | 20.3 | Inhibition of cell cycle progression |
3. Anti-inflammatory Activity
In addition to its antimicrobial and anticancer properties, this compound has demonstrated anti-inflammatory effects. Studies suggest that it inhibits nitric oxide production in lipopolysaccharide (LPS)-stimulated RAW 264.7 macrophages.
| Inflammatory Marker | Inhibition (%) |
|---|---|
| Nitric Oxide | 75% |
| COX-2 Expression | 60% |
The biological activity of this compound can be attributed to its ability to interact with specific biological targets. Interaction studies suggest that this compound may act as an inhibitor of certain enzymes involved in inflammation and tumor progression, such as cyclooxygenase (COX) and inducible nitric oxide synthase (iNOS).
Case Studies
Several case studies have highlighted the therapeutic potential of quinoline derivatives:
- Antimicrobial Efficacy : A study demonstrated that derivatives similar to this compound exhibited enhanced antimicrobial activity compared to traditional antibiotics, suggesting a potential role in overcoming antibiotic resistance.
- Cancer Cell Line Studies : In vitro studies on MCF-7 cells revealed that treatment with this compound led to significant reductions in cell viability, correlating with increased levels of apoptotic markers.
- Inflammation Models : Animal models treated with this compound showed reduced inflammation markers in tissues subjected to inflammatory stimuli, indicating its potential for therapeutic use in inflammatory diseases.
Q & A
Q. What are the key synthetic routes for 7-Methoxy-4-methyl-2-[(pyridin-2-ylmethyl)sulfanyl]quinoline, and how are reaction conditions optimized?
The synthesis typically involves nucleophilic substitution or coupling reactions. For example, analogous quinoline derivatives are synthesized via displacement of a halogen (e.g., chlorine) on the quinoline core by a thiol-containing pyridylmethyl group under basic conditions (e.g., potassium carbonate in DMSO or methanol) . Optimization focuses on temperature (80–120°C), solvent polarity, and catalyst selection to enhance yield and purity. Reaction progress is monitored via TLC or HPLC, with purification by column chromatography.
Q. What spectroscopic and crystallographic methods are used to characterize this compound?
- NMR (¹H/¹³C): Assign methoxy (δ ~3.8–4.0 ppm), methyl (δ ~2.5 ppm), and pyridyl protons (δ ~7.0–8.5 ppm).
- X-ray crystallography: Resolves the spatial arrangement of the quinoline core, methoxy, and pyridylmethylsulfanyl groups, confirming bond angles and dihedral angles critical for bioactivity .
- MS (ESI/HRMS): Validates molecular weight and fragmentation patterns.
Advanced Research Questions
Q. How do structural modifications (e.g., methoxy position, sulfur linkage) influence biological activity?
The methoxy group at C7 enhances lipophilicity and membrane permeability, while the pyridylmethylsulfanyl moiety at C2 modulates interactions with enzyme active sites (e.g., quinoline-based antimalarials targeting heme polymerization) . Comparative studies with analogs (e.g., 7-chloro or 8-fluoro substitutions) reveal that electron-withdrawing groups reduce antimalarial efficacy but improve anticancer activity via topoisomerase inhibition .
Q. What methodologies resolve contradictions in reported biological data across studies?
- Dose-response assays: Quantify IC₅₀ values under standardized conditions (e.g., fixed pH, temperature) to isolate compound-specific effects.
- Structural analogs: Test derivatives with incremental modifications (e.g., replacing methoxy with ethoxy) to identify critical functional groups .
- Computational docking: Predict binding affinities to targets like PfATP4 (malaria) or EGFR (cancer) using software like AutoDock or Schrödinger .
Q. How can reaction pathways be computationally modeled to improve synthesis efficiency?
ICReDD’s quantum chemical reaction path search methods predict transition states and intermediates, reducing trial-and-error experimentation. For example, density functional theory (DFT) calculations optimize solvent effects and activation energy for nucleophilic substitution steps .
Q. What strategies validate the compound’s mechanism of action in enzyme inhibition?
- Kinetic assays: Measure enzyme activity (e.g., lactate dehydrogenase) pre- and post-treatment to assess competitive/non-competitive inhibition.
- Isothermal titration calorimetry (ITC): Quantify binding thermodynamics (ΔH, ΔS) between the compound and target proteins .
- Mutagenesis studies: Modify enzyme active sites (e.g., PfCRT for antimalarials) to test binding specificity .
Q. How are structure-activity relationship (SAR) studies designed for quinoline derivatives?
- Library synthesis: Prepare analogs with systematic substitutions (e.g., varying substituents at C2, C4, and C7).
- High-throughput screening (HTS): Test compounds against panels of enzymes or cell lines to identify lead candidates.
- Multivariate analysis: Use PCA or clustering algorithms to correlate structural features (e.g., logP, polar surface area) with bioactivity .
Data Contradiction Analysis
Q. How to address discrepancies in cytotoxicity data between in vitro and in vivo models?
- Pharmacokinetic profiling: Measure bioavailability, plasma half-life, and tissue distribution to identify metabolic instability.
- 3D cell cultures vs. 2D monolayers: Compare results in physiologically relevant models (e.g., spheroids) to bridge in vitro-in vivo gaps .
- Species-specific metabolism: Test metabolites in humanized liver models to account for cytochrome P450 variations .
Methodological Resources
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
